3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride is a chemical compound that has gained attention for its potential biological properties and applications in scientific research. It is characterized by the molecular formula and a molecular weight of 318.3 g/mol. This compound is primarily utilized as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions, particularly in the fields of chemistry and biology.
The compound can be sourced from various chemical suppliers and is often used in laboratory settings for research purposes. Its synthesis and applications are documented in scientific literature, highlighting its relevance in both academic and industrial research.
3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride falls under the category of piperidine derivatives, which are known for their diverse biological activities. The presence of the sec-butyl and chlorophenoxy groups contributes to its unique properties, making it a subject of interest in medicinal chemistry.
The synthesis of 3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride typically involves a multi-step chemical reaction:
The synthesis process can be summarized as follows:
The molecular structure of 3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride can be depicted as follows:
The compound's structural data can be represented in various formats, including InChI and SMILES notations:
InChI=1S/C16H25ClNO/c1-10(2)12-14(18)7-8-15(12)20-11-9-13-6-4-5-13;1HCCC(C)C1=C(C=CC(=C1)Cl)OCCC2CCCCN2.Cl.3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride is involved in several chemical reactions:
These reactions typically require organic solvents like tetrahydrofuran and can be conducted under varying temperature conditions, from room temperature to reflux. The choice of reagents significantly influences the outcome and yield of the desired products.
The mechanism of action for 3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride involves its interaction with specific molecular targets within biological systems:
It is believed that this compound modulates the activity of certain receptors or enzymes, influencing cellular signaling pathways. Research suggests potential interactions with neurotransmitter systems, which may lead to therapeutic effects.
While specific molecular targets are still under investigation, preliminary studies indicate that it may affect neurotransmitter receptor activity, contributing to its biological effects.
The physical state, solubility characteristics, and stability under different conditions are critical for handling this compound effectively in laboratory settings.
3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride has diverse applications across several scientific fields:
This compound's unique structure and properties make it a valuable asset in ongoing research efforts aimed at discovering new pharmacological agents and materials.
CAS No.: 112514-54-2
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: